molecular formula C14H21N5O2S B14550338 Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- CAS No. 61689-87-0

Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)-

Cat. No.: B14550338
CAS No.: 61689-87-0
M. Wt: 323.42 g/mol
InChI Key: VVWRPPPMIJYLBA-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is a complex organic compound that features a pyrazine ring substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction may produce pyrazinecarbinols.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: A simpler analog with similar structural features but lacking the morpholine groups.

    Pyrazinecarboxylic acid: Another related compound with a carboxylic acid group instead of the thioamide group.

    Morpholine-substituted pyrazines: A broader class of compounds with varying substitution patterns on the pyrazine ring.

Uniqueness

Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is unique due to the presence of both morpholine and thioamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61689-87-0

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

6-morpholin-4-yl-N-(morpholin-4-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C14H21N5O2S/c22-14(16-11-18-1-5-20-6-2-18)12-9-15-10-13(17-12)19-3-7-21-8-4-19/h9-10H,1-8,11H2,(H,16,22)

InChI Key

VVWRPPPMIJYLBA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=S)C2=CN=CC(=N2)N3CCOCC3

Origin of Product

United States

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